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Compound of Interest

Compound Name: Tri(O-tolyl)lead

Cat. No.: B11949935 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark for the spectroscopic data of Tri(o-tolyl)lead.

Due to the limited availability of experimental data for Tri(o-tolyl)lead in public literature, this

guide utilizes spectroscopic data from the closely related and well-characterized compound,

Triphenyllead chloride, as a primary benchmark. The structural similarities between these triaryl

lead compounds allow for valuable comparative analysis and prediction of the spectroscopic

characteristics of Tri(o-tolyl)lead.

Data Presentation
The following tables summarize the expected and benchmarked spectroscopic data for Tri(o-
tolyl)lead, based on data available for Triphenyllead chloride.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
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Nucleus
Benchmark Compound:
Triphenyllead chloride

Expected for Tri(o-
tolyl)lead

¹H NMR

Phenyl protons typically

appear as multiplets in the

aromatic region (approx. δ 7.0-

8.0 ppm).

Aromatic protons are expected

in a similar range (δ 7.0-8.0

ppm), with additional signals

for the methyl protons of the

tolyl groups, likely appearing

as singlets in the aliphatic

region (approx. δ 2.0-2.5 ppm).

¹³C NMR

Phenyl carbons exhibit signals

in the aromatic region (approx.

δ 120-150 ppm).

Aromatic carbons are expected

in a similar range, with an

additional signal for the methyl

carbons of the tolyl groups

(approx. δ 20-25 ppm).

²⁰⁷Pb NMR

Organolead compounds

exhibit a very wide chemical

shift range. Specific shifts are

highly dependent on the

coordination environment of

the lead atom.

The chemical shift would be a

key indicator of the electronic

environment around the lead

atom. A specific value is not

available but would be

expected within the broad

range for organolead

compounds.

Table 2: Infrared (IR) Spectroscopy Data
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Functional Group
Benchmark Compound:
Triphenyllead chloride
(Characteristic Bands)

Expected for Tri(o-
tolyl)lead (Characteristic
Bands)

Aromatic C-H Stretch ~3050 cm⁻¹ ~3050 cm⁻¹

Aromatic C=C Stretch ~1480 cm⁻¹, ~1430 cm⁻¹
~1480-1500 cm⁻¹, ~1430-1450

cm⁻¹

Aliphatic C-H Stretch Not Applicable
~2920 cm⁻¹ (from methyl

groups)

Pb-C Stretch
Characteristic low-frequency

bands

Characteristic low-frequency

bands

Source: NIST Chemistry WebBook for Triphenyllead chloride IR spectrum.

Table 3: Mass Spectrometry (MS) Data

Ion
Benchmark Compound:
Triphenyllead chloride
(Predicted m/z)[1]

Expected for Tri(o-
tolyl)lead (Predicted m/z)

[M]⁺ 474.06 525.15

[M+H]⁺ 475.07 526.16

[M+Na]⁺ 497.05 548.14

Note: m/z values are for the most abundant isotopes.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are

general protocols and may require optimization based on the specific instrument and sample

characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve an appropriate amount of the organolead compound in a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The concentration

should be optimized for signal-to-noise ratio, typically in the range of 5-20 mg/0.5 mL.

¹H and ¹³C NMR Acquisition:

Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, use proton decoupling to simplify the spectrum. A larger number of scans

will be required due to the low natural abundance of ¹³C.

²⁰⁷Pb NMR Acquisition:

²⁰⁷Pb is a spin-1/2 nucleus with a natural abundance of approximately 22.1%.

Due to the large chemical shift range, a wide spectral window must be used.

A reference compound, such as tetramethyllead (Pb(CH₃)₄), is used to define the 0 ppm

chemical shift.

Longer relaxation delays may be necessary due to the relaxation properties of the lead

nucleus.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing it into a transparent disk. Alternatively, a Nujol mull can

be prepared by grinding the sample with a few drops of Nujol oil.

Solution Samples: Dissolve the sample in a suitable solvent that has minimal IR

absorption in the regions of interest (e.g., CCl₄, CS₂).

Data Acquisition:
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Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Collect a background spectrum of the KBr pellet, Nujol, or solvent.

Collect the sample spectrum and ratio it against the background to obtain the final

absorbance or transmittance spectrum.

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Introduce the sample into the mass spectrometer. For organometallic compounds,

techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI) are often suitable.

Choose an appropriate ionization method that minimizes fragmentation if molecular ion

information is desired.

Mass Analysis:

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer

(e.g., quadrupole, time-of-flight).

Detection:

The separated ions are detected, and a mass spectrum is generated, showing the relative

abundance of ions at different m/z values. High-resolution mass spectrometry can provide

accurate mass measurements to aid in elemental composition determination.

Mandatory Visualization
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General Workflow for Spectroscopic Characterization
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Caption: General workflow for the synthesis and spectroscopic characterization of a new

organolead compound.

Decision Tree for Spectroscopic Method Selection
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Caption: Decision tree for selecting the appropriate spectroscopic method for organometallic

compound analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11949935#benchmarking-the-spectroscopic-data-of-
tri-o-tolyl-lead]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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